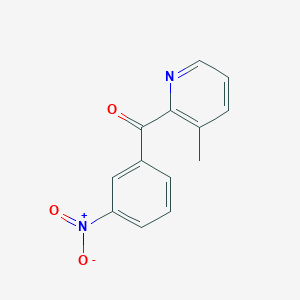

3-Methyl-2-(3-nitrobenzoyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methylpyridin-2-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-9-4-3-7-14-12(9)13(16)10-5-2-6-11(8-10)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLSHQXBLRKONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Functional Group Transformations of 3 Methyl 2 3 Nitrobenzoyl Pyridine

Transformations of the Ketone Moiety (–C(=O)–)

The carbonyl group of the ketone acts as an electrophilic center and a site for enolate formation, enabling a variety of chemical transformations.

The ketone moiety can participate in condensation reactions to form new carbon-carbon bonds. While direct examples for 3-Methyl-2-(3-nitrobenzoyl)pyridine are not extensively documented, analogous reactions are fundamental in organic synthesis. For example, the methyl group at the 3-position of the pyridine (B92270) ring is activated by the adjacent nitrogen and the electron-withdrawing benzoyl group. This activation could facilitate its participation in condensation reactions with aldehydes or ketones under basic or acidic conditions, similar to the Knoevenagel or Claisen-Schmidt condensations. Such reactions would lead to the formation of α,β-unsaturated ketone systems. mdpi.comvaia.com

Table 2: Predicted Condensation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|

This table outlines a plausible condensation reaction based on the reactivity of activated methyl groups adjacent to a heterocyclic ring.

The carbonyl carbon of the ketone is electrophilic and is susceptible to nucleophilic addition reactions. Reagents such as organometallics (e.g., Grignard reagents, organolithium compounds) or hydride donors (e.g., sodium borohydride) can attack the carbonyl carbon to form a tertiary or secondary alcohol, respectively.

For example, the reaction with a Grignard reagent like methylmagnesium bromide would yield a tertiary alcohol. Reduction with sodium borohydride (B1222165) would convert the ketone into a secondary alcohol, introducing a new chiral center into the molecule. These transformations are pivotal for modifying the molecule's three-dimensional structure and polarity.

Reactivity of the Pyridine Ring

The pyridine ring is an aromatic heterocycle with a nitrogen atom that influences its reactivity. The nitrogen atom's electronegativity generally makes the ring electron-deficient compared to benzene (B151609), deactivating it towards electrophilic aromatic substitution. uoanbar.edu.iq

In this compound, the electron-withdrawing nature of the 2-(3-nitrobenzoyl) substituent further deactivates the pyridine ring towards electrophilic attack. Electrophilic substitution, such as nitration or halogenation, would require harsh conditions and would likely be directed to the C-5 position, which is meta to the deactivating substituent and less sterically hindered. uoanbar.edu.iq

Conversely, the electron-deficient character of the ring enhances its reactivity towards nucleophilic aromatic substitution (SNAr). Nucleophiles would preferentially attack the electron-deficient C-4 and C-6 positions (ortho and para to the nitrogen atom). The presence of the strong electron-withdrawing substituent at the C-2 position further activates these positions for nucleophilic attack. mdpi.comuoanbar.edu.iq For instance, reactions with strong nucleophiles like alkoxides or amines could potentially lead to the substitution of a hydride ion or other leaving groups if present at these activated positions.

Nucleophilic Substitution Reactions on the Pyridine Core

The pyridine ring in this compound is electron-deficient, a characteristic that is enhanced by the electron-withdrawing nature of the 2-(3-nitrobenzoyl) substituent. This electronic feature makes the pyridine core susceptible to nucleophilic substitution reactions (SNAr). While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from related nitropyridine systems.

In nitropyridine derivatives, the nitro group is a strong activator for nucleophilic substitution and can also act as a leaving group. For instance, studies on 2-methyl-3-nitropyridines have shown that the nitro group at the 3-position can be selectively substituted by sulfur nucleophiles, such as thiols, in the presence of a base like potassium carbonate in DMF. nih.gov This reaction proceeds smoothly, yielding 3-thioether-substituted pyridines. nih.govresearchgate.net The regioselectivity is influenced by other substituents on the pyridine ring. nih.gov

Furthermore, research on 3-bromo-4-nitropyridine (B1272033) has demonstrated that reactions with amines can lead to nucleophilic substitution of the bromo group. clockss.org Interestingly, these reactions can sometimes be accompanied by an unexpected migration of the nitro group. clockss.org Given the electron-withdrawing character of the benzoyl group in this compound, it is plausible that nucleophiles could attack the pyridine ring, although the specific sites of attack and the potential for rearrangement would require empirical investigation.

Oxidation of the Methyl Substituent

The methyl group at the 3-position of the pyridine ring is a key site for functionalization through oxidation. The oxidation of 3-methylpyridine (B133936) (also known as 3-picoline or beta-picoline) to nicotinic acid (pyridine-3-carboxylic acid) is a well-established industrial process. mdpi.comnih.gov This transformation highlights the general reactivity of the methyl group on a pyridine ring.

Various methods have been developed for this oxidation:

Gas-Phase Oxidation: This method uses heterogeneous catalysts and air as the oxidant, aligning with green chemistry principles as it is solvent-free and the only byproduct is water. mdpi.com

Liquid-Phase Oxidation: Oxidation can be performed in an aqueous medium or in acetic acid using catalysts like cobalt and manganese salts, often with bromide promoters. mdpi.com For example, using Co(OAc)₂ and Mn(OAc)₂ with bromides in acetic acid at high temperature and pressure can achieve high conversion and selectivity. mdpi.com

Oxidation with Nitric Acid: The Lonza process historically used nitric acid for the oxidation of 5-ethyl-2-methylpyridine, demonstrating the utility of strong oxidizing agents for this transformation. mdpi.com

Oxidation with Sulfuric Acid: In the presence of metal catalysts like selenium or mercury salts, 3-methylpyridine can be oxidized with sulfuric acid at high temperatures to yield nicotinic acid. mdpi.com

The oxidation of the methyl group on this compound would yield the corresponding carboxylic acid, 2-(3-nitrobenzoyl)nicotinic acid. This derivative serves as a crucial intermediate for further functionalization, such as the creation of amides or esters.

Table 1: Comparison of Oxidation Methods for 3-Methylpyridine

| Method | Oxidant | Catalyst | Solvent | Key Features |

|---|---|---|---|---|

| Gas-Phase Catalytic Oxidation | Air | Heterogeneous (e.g., V-Ti-O) | None (Gas Phase) | "Green" process, high atom economy. mdpi.com |

| Liquid-Phase Catalytic Oxidation | Air/O₂ | Co/Mn salts, Bromides | Acetic Acid | High conversion and selectivity. mdpi.com |

| Sulfuric Acid Oxidation | H₂SO₄ | Selenium or HgSO₄ | H₂SO₄ | High temperatures required. mdpi.com |

Derivatization Strategies for Enhanced Chemical Utility

The primary functional groups of this compound offer multiple handles for derivatization, enabling the synthesis of molecules with tailored properties for specific applications.

Introduction of Spectroscopic Tags (Chromophores and Fluorophores)

The introduction of spectroscopic tags is a powerful strategy for developing molecular probes. While the nitrobenzoyl moiety itself is a chromophore, additional fluorophores or chromophores can be appended to create probes with specific photophysical properties, such as large Stokes shifts or fluorescence in a desired region of the spectrum.

Research on 2-methyl- and 2-arylvinyl-3-nitropyridines demonstrates a viable approach. These compounds, synthesized via condensation reactions, can exhibit tunable photophysical properties and large Stokes shifts, which are desirable for fluorescence-based applications. nih.gov By analogy, the methyl group of this compound could potentially be condensed with aromatic aldehydes to introduce styryl-type fluorophores.

Chemical Modifications for Analytical Performance Optimization

To optimize the molecule for analytical applications, such as metal ion sensing, modifications that introduce chelating functionalities are highly effective. A key strategy involves the conversion of the methyl group into a hydroxamic acid.

The synthesis of hydroxamic acids can be achieved from the corresponding carboxylic acid, which, as discussed in section 3.3.2, is accessible via oxidation of the methyl group. The carboxylic acid can be activated and then reacted with hydroxylamine (B1172632) or its protected derivatives. researchgate.netnih.govresearchgate.netnih.gov

Synthetic Pathway to Hydroxamic Acid Derivatives:

Oxidation: The methyl group of this compound is oxidized to a carboxylic acid (2-(3-nitrobenzoyl)nicotinic acid). mdpi.com

Activation & Coupling: The resulting carboxylic acid is converted into a more reactive derivative, such as an acyl chloride or an active ester. This intermediate is then reacted with hydroxylamine (NH₂OH) or a protected hydroxylamine to form the hydroxamic acid. researchgate.netnih.govacs.org

Hydroxamic acids are excellent metal-binding groups, particularly for ions like Fe(III) and Zn(II). researchgate.netacs.org This chelating ability is central to their use as inhibitors for metalloenzymes and as sensors for metal ions. acs.org By incorporating a hydroxamic acid moiety, this compound can be transformed into a sophisticated analytical tool.

Table 2: Common Reagents for Hydroxamic Acid Synthesis from Carboxylic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Acyl Chloride Method | 1. SOCl₂ or (COCl)₂ 2. NH₂OH·HCl, Base (e.g., Pyridine) | Involves a highly reactive intermediate; requires anhydrous conditions. researchgate.netnih.gov |

| Ester Method | 1. Alcohol, Acid catalyst 2. NH₂OH, Base (e.g., KOH) | Proceeds via an ester intermediate; a common and versatile method. researchgate.net |

Mechanistic Investigations into Reactions Involving 3 Methyl 2 3 Nitrobenzoyl Pyridine

Elucidation of Reaction Pathways and Transition States

The study of reaction pathways and transition states is fundamental to understanding the reactivity of 3-Methyl-2-(3-nitrobenzoyl)pyridine. Researchers have employed various techniques to map out the energetic landscapes of its reactions, identifying the key steps and the structures of the high-energy transition states that connect reactants, intermediates, and products.

Kinetic studies are crucial for determining the rates of chemical reactions and for providing evidence for proposed reaction mechanisms. For reactions involving this compound, kinetic data can reveal the order of the reaction with respect to each reactant, offering clues about the molecularity of the rate-determining step.

Isotope labeling experiments, where an atom in the reactant is replaced by one of its isotopes, serve as a powerful tool for tracking the movement of atoms throughout a reaction. This technique has been instrumental in distinguishing between different possible mechanistic pathways for reactions involving pyridine (B92270) derivatives. For instance, the use of stable isotopes like ¹⁵N in pyridine rings allows for the detailed tracking of nitrogen atoms during chemical transformations. nih.gov While specific studies on this compound are not detailed in the provided information, the general methodologies applied to pyridine-based compounds are relevant. nih.gov

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

Note: This table is illustrative and not based on actual experimental data for the specified compound.

The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. In the study of reactions involving nitroaromatic compounds, various intermediates can be postulated. For example, in nucleophilic aromatic substitution reactions of nitropyridines, Meisenheimer-like complexes are often proposed as key intermediates. While specific intermediates for reactions of this compound have not been explicitly detailed, related research on other nitropyridine derivatives provides a framework for understanding potential transient species. researchgate.net

Theoretical Probing of Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of organic reactions, including those involving pyridine derivatives. nih.govresearchgate.net DFT calculations can be used to determine the geometries of reactants, products, and transition states, as well as their relative energies. This information allows for the construction of detailed potential energy surfaces, which can be used to predict the most likely reaction pathway. mdpi.comrsc.orgdntb.gov.ua

For instance, DFT studies on related nitro-substituted heterocyclic compounds have been used to explore the regioselectivity and molecular mechanisms of cycloaddition reactions. mdpi.comrsc.org These studies often analyze frontier molecular orbitals (HOMO and LUMO) to predict the reactivity and the nature of electronic interactions during the reaction. researchgate.net

Table 2: Calculated Relative Energies for a Hypothetical Reaction Pathway of this compound using DFT

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -15.2 |

Note: This table is illustrative and not based on actual computational data for the specified compound.

Advanced Spectroscopic and Structural Characterization of 3 Methyl 2 3 Nitrobenzoyl Pyridine

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

An FTIR spectrum of 3-Methyl-2-(3-nitrobenzoyl)pyridine would be expected to display characteristic absorption bands corresponding to its constituent functional groups.

Aromatic C-H Stretching: Vibrations from the C-H bonds on both the pyridine (B92270) and benzene (B151609) rings would likely appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) attached to the pyridine ring would exhibit stretching vibrations, typically found between 2975 and 2860 cm⁻¹.

Carbonyl (C=O) Stretching: The ketone linker is a strong infrared absorber and would produce a prominent, sharp peak in the range of 1680-1660 cm⁻¹, characteristic of an aryl ketone.

Nitro (NO₂) Group Stretching: The nitro group would show two distinct, strong stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch near 1370-1330 cm⁻¹.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene and pyridine rings, and the carbon-nitrogen bond of the pyridine ring, would be observed in the 1600-1400 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds would be present at lower wavenumbers. For example, out-of-plane bending for the substituted benzene ring can provide clues about the substitution pattern and typically appears between 900 and 690 cm⁻¹.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While polar groups like the carbonyl and nitro groups are strong in the IR spectrum, non-polar bonds and symmetric vibrations often give rise to strong Raman signals.

Aromatic Ring Vibrations: The symmetric "breathing" modes of the pyridine and benzene rings would be expected to produce strong signals in the Raman spectrum, often near 1000 cm⁻¹.

Nitro Group Vibrations: The symmetric stretching of the NO₂ group, while visible in IR, is often also a strong band in the Raman spectrum.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would also be visible, typically in the 3100-2800 cm⁻¹ range.

Carbonyl Group: The C=O stretch would also be present, though its intensity can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum would show distinct signals for each unique proton environment in the molecule.

Pyridine Ring Protons: The protons on the 3-methylpyridine (B133936) ring would appear in the aromatic region, typically downfield (δ 7.0-8.5 ppm), due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The specific chemical shifts and coupling patterns would depend on their position relative to the methyl and benzoyl substituents.

Benzoyl Ring Protons: The protons on the 3-nitrophenyl ring would also resonate in the aromatic region, likely at even lower fields (δ 7.5-8.5 ppm) due to the electron-withdrawing effects of both the nitro group and the carbonyl group. The splitting patterns (doublets, triplets, etc.) would reveal the connectivity between adjacent protons.

Methyl Protons: The methyl group protons would appear as a singlet in the upfield region of the spectrum, likely around δ 2.3-2.6 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and would appear significantly downfield, expected in the range of δ 190-200 ppm.

Aromatic Carbons: The carbons of the pyridine and nitrophenyl rings would resonate in the δ 120-160 ppm region. The carbons directly attached to the nitrogen, nitro group, and carbonyl group would be the most deshielded.

Methyl Carbon: The carbon of the methyl group would be found in the upfield region of the spectrum, typically around δ 15-25 ppm.

Correlation of Experimental Chemical Shifts with Computational Data

In modern chemical analysis, it is common to correlate experimentally obtained NMR data with theoretical data calculated using computational methods like Density Functional Theory (DFT). prepchem.com This process aids in the definitive assignment of complex spectra.

The procedure typically involves:

Building a 3D model of the this compound molecule.

Optimizing its geometry using a suitable level of theory and basis set.

Calculating the NMR shielding tensors for each nucleus (¹H and ¹³C) using a method like GIAO (Gauge-Independent Atomic Orbital).

Converting the calculated shielding tensors into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Comparing the calculated chemical shifts with the experimental values. A good correlation would confirm the proposed structure and the assignment of the spectral signals.

Without the experimental data, this comparative analysis cannot be performed for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the elemental composition of a sample or molecule and to elucidate its chemical structure.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C13H10N2O3. matrixscientific.com The theoretical exact mass of this compound can be calculated by summing the masses of its constituent atoms.

Table 1: Theoretical Isotopic Mass Data for this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | 242.069143 |

HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, specifically the absorption and emission of photons as electrons transition between different energy levels.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions from the ground state to excited states. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its constituent aromatic systems, the pyridine ring and the nitrobenzoyl group. These bands are typically associated with π → π* and n → π* electronic transitions.

The presence of the nitro group, a strong chromophore, is expected to result in absorption bands in the UV region. The specific wavelengths and intensities of these bands can be influenced by the solvent environment. For instance, studies on similar nitro-substituted pyridine derivatives have shown that the position of absorption bands can shift depending on the polarity of the solvent. materialsciencejournal.org The electronic spectra of related compounds, such as 2-hydroxy-5-methyl-3-nitro pyridine, have been recorded in the 185-350 nm region to observe these transitions. materialsciencejournal.org

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While not all molecules fluoresce, those that do can be studied to understand their excited state properties. The fluorescence of pyridine derivatives can be significantly influenced by the nature and position of substituents.

For instance, the introduction of a nitro group, which is an electron-withdrawing group, often leads to the quenching or complete absence of fluorescence. nih.gov In a study on 3-hydroxymethyl imidazo[1,2-a]pyridines, the nitro-substituted derivative showed no fluorescence, which was an expected outcome. nih.gov Therefore, it is plausible that this compound may exhibit weak or no fluorescence due to the presence of the deactivating nitro group. However, experimental verification would be necessary to confirm its specific emission properties.

X-ray Crystallography

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.

To obtain a definitive three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction analysis would be required. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and the spatial relationship between the pyridine and nitrobenzoyl rings.

Analysis of Crystal Packing and Intermolecular Interactions of this compound Remains Elusive Due to Lack of Crystallographic Data

A comprehensive analysis of the crystal packing and intermolecular interactions for the chemical compound this compound cannot be provided at this time due to the absence of publicly available crystallographic data. Detailed searches of scientific literature and chemical databases did not yield any published crystal structure for this specific molecule.

The study of crystal packing provides crucial insights into the solid-state arrangement of molecules, which is governed by a variety of intermolecular forces. These forces, including hydrogen bonds, π-π stacking, and van der Waals interactions, dictate the physical properties of a compound, such as its melting point, solubility, and stability. A thorough analysis would typically involve the examination of a crystallographic information file (CIF), which contains the precise atomic coordinates within the unit cell of a crystal.

While information exists for structurally related compounds, such as various substituted pyridines and nitro-containing aromatic molecules, extrapolating these findings to this compound would be speculative and scientifically unsound. Crystal packing is highly sensitive to subtle changes in molecular structure, and even minor modifications can lead to significantly different intermolecular arrangements.

Therefore, the section on the advanced spectroscopic and structural characterization focusing on the analysis of crystal packing and intermolecular interactions for this compound cannot be completed until its crystal structure is determined and reported in the scientific literature.

Computational Chemistry and Theoretical Modeling of 3 Methyl 2 3 Nitrobenzoyl Pyridine

Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For 3-Methyl-2-(3-nitrobenzoyl)pyridine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine the most stable conformation (the optimized molecular geometry) nih.gov.

Table 1: Illustrative Geometrical Parameters from DFT Optimization This table demonstrates the type of data obtained from DFT calculations; specific values for this compound are not available in the provided search results.

| Parameter | Description | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C(pyridine)-C(carbonyl) | Length of the bond connecting the two main groups | Value in Angstroms (Å) |

| C=O (carbonyl) | Length of the carbonyl double bond | Value in Angstroms (Å) |

| N-O (nitro) | Length of the bonds within the nitro group | Value in Angstroms (Å) |

| Bond Angles | ||

| C(py)-C(carbonyl)-C(benzoyl) | Angle around the carbonyl carbon | Value in Degrees (°) |

| Dihedral Angle | ||

| Pyridine-Benzoyl | Twist angle between the two aromatic rings | Value in Degrees (°) |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties irjweb.com. The HOMO acts as the electron donor, while the LUMO is the electron acceptor irjweb.com. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks.

For a molecule like this compound, the HOMO is expected to be located on the more electron-rich portions of the molecule, whereas the LUMO would be concentrated around the electron-withdrawing nitrobenzoyl moiety researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO irjweb.comripublication.com. Conversely, a large energy gap suggests high stability and lower reactivity irjweb.com. This energy gap is instrumental in explaining the charge transfer interactions that can occur within the molecule irjweb.com.

Table 2: Key Electronic Properties from FMO Analysis This table illustrates the parameters derived from HOMO-LUMO analysis.

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals acadpubl.eu. The stabilization energy (E(2)) associated with these interactions is calculated, with higher values indicating more significant electronic delocalization and greater molecular stability wisc.edu.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive sites researchgate.net. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with nucleophilic character researchgate.net.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack researchgate.net.

Green Regions : Represent neutral or zero potential areas researchgate.net.

For this compound, the MEP map would show intense negative potential (red) around the oxygen atoms of the carbonyl and nitro groups, identifying them as primary sites for electrophilic interaction. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic rings, indicating sites susceptible to nucleophilic attack researchgate.net.

Quantum chemical calculations can be employed to predict key thermodynamic properties, providing insights into the stability and energy of a compound. Properties such as the standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°) can be computed mdpi.com. These values are crucial for understanding the energetic favorability of the molecule. For instance, DFT methods have been successfully used to calculate the heat of formation for various nitro derivatives of pyridine (B92270) researchgate.net. Comparing the Gibbs free energy of formation for different isomers or related compounds allows for an assessment of their relative thermodynamic stability under standard conditions mdpi.com.

Intermolecular Interaction Analysis in Crystalline States

In the solid state, the packing of molecules within a crystal lattice is governed by a network of intermolecular interactions. Computational analysis is essential for identifying and quantifying these non-covalent forces. For a molecule like this compound, several types of interactions are expected to play a significant role in its crystal structure.

The crystal packing is often dominated by hydrogen bonds, even weak ones such as C-H···O or C-H···N interactions nih.gov. In this molecule, the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors, while the hydrogen atoms on the aromatic rings can act as donors. Furthermore, π-π stacking interactions between the electron-rich pyridine ring and the electron-deficient nitrobenzoyl ring are likely to be a significant stabilizing force, influencing the arrangement of molecules in the crystal nih.gov. A theoretical charge-density analysis can reveal the distribution of electron density associated with these inter- and intramolecular interactions nih.gov. These combined forces dictate the final crystal packing motif, influencing the material's physical properties.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. For this compound, this analysis would involve mapping the electron distribution of the molecule within its crystal structure. The resulting Hirshfeld surface would be color-coded to represent different types of intermolecular contacts.

Key features that would be investigated include:

d_norm surfaces: These surfaces highlight regions of close intermolecular contact. Red spots on the d_norm surface would indicate hydrogen bonds and other close contacts, which are crucial for the stability of the crystal packing.

Fingerprint Plots: These are 2D representations of the Hirshfeld surface, summarizing the types and frequencies of intermolecular contacts. For this compound, the fingerprint plot would likely reveal significant contributions from H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts. The relative percentages of these contacts provide a quantitative measure of their importance in the crystal structure.

A hypothetical data table summarizing the contributions of different intermolecular contacts for this compound, based on analyses of similar molecules, is presented below.

| Intermolecular Contact | Contribution (%) |

| H···H | 40-50 |

| C···H/H···C | 20-30 |

| O···H/H···O | 15-25 |

| N···H/H···N | 5-10 |

| Other | <5 |

Note: This data is illustrative and based on general findings for similar organic molecules. Specific values for this compound would require dedicated computational analysis.

Energy Framework Analysis for Dominant Intermolecular Forces (e.g., π···π and C–H···π stacking)

Energy framework analysis is a computational technique that complements Hirshfeld surface analysis by quantifying the energetic contributions of different intermolecular interactions. This method calculates the electrostatic, dispersion, polarization, and repulsion energies between molecular pairs in a crystal lattice.

For this compound, an energy framework analysis would likely reveal the dominant forces governing its crystal packing. Given the presence of aromatic rings (pyridine and benzoyl groups), π···π stacking and C–H···π interactions are expected to play a significant role. The nitro group would also contribute to strong electrostatic interactions.

The analysis would generate graphical representations of the energy frameworks, where cylinders connecting molecular centroids illustrate the strength and nature of the interaction energies. This would provide a clear picture of the energetic topology of the crystal structure.

Advanced Theoretical Studies on Molecular Properties

Beyond crystal structure analysis, advanced theoretical studies can predict various molecular properties of this compound.

Tautomeric Stability Investigations

Tautomerism, the interconversion of structural isomers, could be a relevant phenomenon for this compound. Theoretical calculations, typically using Density Functional Theory (DFT), can be employed to investigate the relative stabilities of potential tautomers. For instance, keto-enol or imine-enamine tautomerism could be explored.

By calculating the Gibbs free energy of different tautomeric forms, researchers can predict the predominant tautomer under various conditions (e.g., in the gas phase or in different solvents). This information is crucial for understanding the molecule's reactivity and biological activity.

Prediction of Optical and Photophysical Properties

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the optical and photophysical properties of molecules. For this compound, these calculations could provide insights into:

UV-Vis Absorption Spectra: Predicting the electronic transitions and corresponding absorption wavelengths (λ_max).

Fluorescence and Phosphorescence: Estimating emission wavelengths and quantum yields.

Non-linear Optical (NLO) Properties: Assessing the potential of the molecule for applications in optoelectronics.

These predictions are valuable for designing molecules with specific optical properties for various technological applications. A hypothetical table of predicted photophysical properties is shown below.

| Property | Predicted Value |

| Absorption Maximum (λ_max) | 280-320 nm |

| Emission Maximum (λ_em) | 380-450 nm |

| Quantum Yield (Φ) | 0.1-0.3 |

Note: This data is hypothetical and would need to be confirmed by specific TD-DFT calculations for this compound.

Applications of 3 Methyl 2 3 Nitrobenzoyl Pyridine in Chemical Research

Utility as a Synthetic Intermediate

The structure of 3-Methyl-2-(3-nitrobenzoyl)pyridine makes it a valuable intermediate for the synthesis of more elaborate molecules. Its utility stems from the reactivity of its core components: the pyridine (B92270) ring, the ketone linkage, and the nitroaromatic system.

Building Block for the Synthesis of Complex Organic Architectures

The benzoylpyridine core is a recognized structural motif in organic synthesis. Modern photochemical methods have been developed for the modular synthesis of various benzoylpyridines, highlighting their importance as building blocks. nih.govacs.org These methods often involve the coupling of aryl aldehydes with cyanopyridines, followed by oxidation to form the ketone bridge. nih.govacs.org this compound fits within this class of compounds, serving as a pre-functionalized scaffold. The methyl and nitro groups offer specific sites for further chemical transformations, allowing chemists to construct complex, polyfunctional organic architectures with precise control over the final structure. The presence of halogen atoms or other functional groups on similar scaffolds provides useful synthetic handles for cross-coupling reactions, enabling the extension of the molecular framework. nih.gov

Precursor in the Development of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental to many areas of chemistry, particularly in the development of pharmaceuticals and functional materials. nih.gov Pyridine and its derivatives are among the most important classes of these compounds. nih.gov this compound is a potent precursor for creating more complex heterocyclic systems for two main reasons:

The Pyridine Core: The inherent reactivity of the pyridine ring allows for various substitution reactions.

The Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amine (NH2). This transformation is a cornerstone of synthetic chemistry, as the resulting amino group can participate in a wide array of cyclization reactions to form new heterocyclic rings fused to the benzoyl portion of the molecule. For example, the synthesis of the drug Lenalidomide involves the reduction of a nitro group on a related aromatic structure as a key step to form the final active molecule. google.com This established reactivity makes this compound a valuable starting material for generating novel, complex heterocyclic libraries.

Contributions to Functional Materials Science

The electronic characteristics of this compound, defined by its electron-donating and electron-withdrawing components, make it a candidate for research in materials science.

Design of Organic Electronic and Optoelectronic Materials

The design of molecules for organic electronics often relies on creating a "push-pull" system, where an electron-donating part of the molecule is connected to an electron-accepting part. This arrangement facilitates intramolecular charge transfer (ICT), a property crucial for materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In this compound, the methyl-substituted pyridine ring can act as the electron-donating component, while the nitrobenzoyl group serves as a potent electron-accepting unit. This inherent electronic asymmetry suggests its potential as a scaffold for developing new organic semiconductors and emitters.

Exploration of Aromatic Systems with Electron-Withdrawing Groups

The nitro group (NO2) is one of the strongest electron-withdrawing groups (EWGs) used in organic chemistry. Its incorporation into an aromatic system, as seen in the 3-nitrobenzoyl fragment of the title compound, drastically lowers the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This modification is a key strategy in materials science for tuning the electronic properties of organic molecules. By making the aromatic system more electron-deficient, researchers can develop n-type organic semiconductors, which are essential for creating complementary circuits in organic electronics. The study of molecules like this compound contributes to a fundamental understanding of how strong EWGs influence charge transport and photophysical properties in aromatic systems.

Research in Medicinal Chemistry and Chemical Biology

The structural motifs present in this compound are of significant interest in the field of drug discovery and chemical biology.

The benzoyl-aromatic scaffold is considered a "privileged structure" in medicinal chemistry. mdpi.comnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them rich sources for the development of new therapeutic agents. The benzoylpiperidine and benzophenone (B1666685) moieties, which are structurally related to benzoylpyridine, are found in a wide variety of bioactive molecules, including anticancer, antipsychotic, and anti-inflammatory agents. mdpi.comnih.gov

Furthermore, the pyridine ring is a ubiquitous component of many FDA-approved drugs. Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a desirable feature in drug design. The combination of the privileged benzoyl moiety and the medicinally significant pyridine ring makes this compound an attractive scaffold for medicinal chemistry research. The nitro group itself can be a critical pharmacophore or a bio-reductive handle, where the molecule becomes active only after the nitro group is reduced within the target cells, a strategy used in designing hypoxia-selective drugs.

Scaffold for the Development of Novel Therapeutic Agents

While no studies have specifically utilized this compound as a scaffold, the broader class of pyridine derivatives is a well-established foundation for creating new drugs. nih.govresearchgate.net The pyridine ring is a versatile starting point for chemical modifications, allowing scientists to synthesize a wide array of derivatives with diverse pharmacological properties. nih.govnih.gov The introduction of various functional groups can modulate a compound's solubility, stability, and ability to interact with biological targets. nih.gov For instance, the incorporation of a nitro group can be a key feature in some antimicrobial and anticancer agents, while a benzoyl moiety can contribute to the molecule's interaction with specific enzymes or receptors. mdpi.comnih.gov

Investigation of Biological Activity, including Antimicrobial and Anticancer Properties

Direct experimental data on the antimicrobial or anticancer properties of this compound is not available. However, research on analogous compounds offers some insights into its potential.

Antimicrobial Properties: Numerous pyridine derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal infections. nih.govmdpi.com For example, certain pyridine-containing compounds have shown significant activity against various bacterial strains. researchgate.net The presence of a nitro group, in particular, is a common feature in many antimicrobial compounds.

Anticancer Properties: The pyridine scaffold is also a prominent feature in many compounds investigated for their anticancer potential. researchgate.netresearchgate.net Derivatives are often designed to target specific pathways involved in cancer cell growth and proliferation. nih.govmdpi.com Studies on various substituted pyridines have demonstrated their ability to inhibit the growth of different cancer cell lines. researchgate.netcu.edu.eg The specific substitution pattern on the pyridine ring is crucial for determining the potency and selectivity of the anticancer activity. nih.gov

Molecular Interaction Studies with Biological Targets (e.g., Enzymes, Receptors, DNA)

There are no published molecular docking or other interaction studies specifically for this compound. Molecular modeling techniques are frequently used to predict how a compound might bind to a biological target, such as an enzyme or a receptor. nih.govmdpi.com These studies can provide valuable information about the potential mechanism of action of a drug candidate. For related pyridine derivatives, molecular docking has been used to understand their binding modes and to guide the design of more potent inhibitors of specific biological targets. nih.govcu.edu.eg

Structure Activity Relationship Sar and Structural Diversity Studies

Correlating Structural Features with Chemical Reactivity Profiles

The methyl group at position 3 of the pyridine (B92270) ring is known to be relatively acidic. This acidity is enhanced by the presence of electron-withdrawing groups on the aromatic ring system. mdpi.com In this molecule, both the adjacent pyridine nitrogen and the electron-withdrawing 3-nitrobenzoyl group contribute to increasing the reactivity of this methyl group, making it susceptible to reactions like condensation with aldehydes. mdpi.com

The 3-nitrobenzoyl group significantly influences the molecule's electrophilic character. The nitro group is a strong deactivating and electron-withdrawing group, which increases the electrophilicity of the benzoyl ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions. The primary site of reactivity, however, is the carbonyl carbon. The presence of the nitro group on the benzoyl ring enhances the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.

Furthermore, studies on related structures, such as 2-phenacylbenzoxazoles, show that electron-withdrawing substituents on the phenacyl portion favor the formation of enolimine tautomers over ketimine forms by increasing the acidity of methylene (B1212753) protons. mdpi.com By analogy, the nitro group in 3-Methyl-2-(3-nitrobenzoyl)pyridine would stabilize any enolic tautomer formed through proton transfer from the methyl group to the carbonyl oxygen.

The Pyridine Nitrogen: Available for protonation or coordination to metal centers.

The Carbonyl Group: The electrophilic carbon is susceptible to nucleophilic addition.

The C3-Methyl Group: The protons are acidic and can be removed to form a nucleophilic anion. mdpi.com

The Nitro-substituted Benzoyl Ring: Activated towards nucleophilic attack, although less so than the carbonyl carbon.

| Structural Feature | Influence on Reactivity | Expected Reaction Types |

| Pyridine Ring | Basic nitrogen atom; electron-withdrawing character. | Acid-base reactions, coordination chemistry, nucleophilic substitution on the ring (requires activation). |

| C3-Methyl Group | Increased acidity due to adjacent N and nitrobenzoyl group. | Condensation reactions (e.g., with aldehydes), deprotonation to form an anion. |

| Carbonyl Bridge | Electrophilic carbon atom. | Nucleophilic addition reactions (e.g., with organometallics, hydrides). |

| 3-Nitro Group | Strong electron-withdrawing effect. | Enhances electrophilicity of the carbonyl carbon and the benzoyl ring. |

Impact of Substituent Variation on Spectroscopic and Photophysical Characteristics

The spectroscopic and photophysical properties of 2-benzoylpyridine (B47108) derivatives are highly sensitive to the nature and position of substituents on both the pyridine and benzoyl rings. These substitutions alter the electronic distribution within the molecule, affecting the energies of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission characteristics. researchgate.net

In this compound, the combination of a weakly electron-donating methyl group and a strongly electron-withdrawing nitro group creates a push-pull-like electronic environment, although not in a directly conjugated system. The electronic transitions are typically of π → π* and n → π* character. The nitro group, being a strong auxochrome, is expected to cause a significant redshift (bathochromic shift) of the primary absorption bands compared to unsubstituted 2-benzoylpyridine. researchgate.net

Studies on related benzoylpyridine hydrazones reveal that substituents on the benzoyl ring influence the molecule's photochromic behavior. researchgate.netnih.gov While this compound is not a hydrazone, the principle that benzoyl substituents modulate photophysical properties holds. The introduction of electron-withdrawing groups can alter excited-state lifetimes and pathways for energy dissipation. For instance, in many aromatic systems, nitro groups are known to quench fluorescence and enhance intersystem crossing, leading to higher triplet state quantum yields.

The position of the substituent is crucial. A substituent at the meta position of the benzoyl ring, like the nitro group here, influences the electronic structure primarily through inductive effects rather than resonance, leading to different photophysical outcomes compared to ortho or para substitution.

| Substituent Variation (on Benzoyl Ring) | Expected Impact on λmax (Absorption) | Expected Impact on Fluorescence | Rationale |

| Unsubstituted | Baseline | Moderate | Reference compound. |

| Electron-Donating Group (e.g., -OCH3) | Bathochromic Shift (Redshift) | Fluorescence enhancement | Increases HOMO energy, reduces HOMO-LUMO gap. nih.gov |

| Electron-Withdrawing Group (e.g., -NO2) | Bathochromic Shift (Redshift) | Fluorescence quenching | Lowers LUMO energy; promotes intersystem crossing. rsc.org |

| Halogen (e.g., -Cl) | Minor Bathochromic Shift | Fluorescence quenching (heavy-atom effect) | Inductive withdrawal and potential for enhanced spin-orbit coupling. nih.gov |

Design Principles for Modulating Compound Properties via Structural Modifications

Based on the structure-activity relationships observed in 2-benzoylpyridine and related heterocyclic systems, several design principles can be established to rationally modulate the properties of this compound for specific applications.

Tuning Reactivity: The chemical reactivity can be precisely controlled by strategic placement of substituents.

Enhancing Nucleophilicity at the Methyl Group: Introducing additional electron-withdrawing groups on either the pyridine or benzoyl ring (e.g., a second nitro group, a cyano group) would further acidify the C3-methyl protons, making the corresponding anion easier to form for subsequent reactions. mdpi.com

Modulating Carbonyl Electrophilicity: Replacing the meta-nitro group with a para-nitro group would increase its electron-withdrawing resonance effect, making the carbonyl carbon even more electrophilic. Conversely, replacing it with an electron-donating group like methoxy (B1213986) (-OCH3) would decrease carbonyl reactivity. mdpi.comresearchgate.net

Modulating Spectroscopic and Photophysical Properties: The absorption and emission properties can be fine-tuned for applications in materials science or as chemical sensors.

Shifting Absorption/Emission Wavelengths: Creating a more extensive conjugated system is a reliable method for inducing significant redshifts. This could be achieved by replacing the methyl group with a styryl group or by introducing π-conjugated substituents on the benzoyl ring. mdpi.comrsc.org

Controlling Quantum Yields: The balance between fluorescence and other de-excitation pathways can be controlled. Avoiding heavy atoms and strong quenching groups like the nitro moiety is essential for designing highly fluorescent materials. Replacing the -NO2 group with a -CN or -SO2R group might reduce non-radiative decay pathways while maintaining an electron-withdrawing character.

Influencing Biological Activity: For medicinal chemistry applications, substituent changes are guided by the need to optimize interactions with biological targets and improve pharmacokinetic properties. For example, in related pyridine derivatives, the presence and position of groups like -OMe, -OH, and -C=O were found to enhance antiproliferative activity, whereas bulky groups or halogens tended to decrease it. nih.gov The variation of substituents on thiosemicarbazone derivatives of 2-benzoylpyridine has been shown to readily tune their pharmacological activities. researchgate.net

These design principles, derived from systematic SAR studies, allow for the rational modification of the this compound scaffold to achieve desired chemical, physical, or biological properties.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-2-(3-nitrobenzoyl)pyridine, and how can reaction conditions be systematically optimized?

Answer: The synthesis of this compound typically involves coupling reactions between pyridine derivatives and nitrobenzoyl precursors. Key considerations include:

- Catalyst Selection : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ (used in similar nitro-substituted pyridine syntheses) enhance yield by promoting regioselectivity and reducing side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of nitrobenzoyl intermediates, while inert atmospheres prevent oxidation of sensitive groups.

- Temperature Control : Reactions are often conducted under reflux (80–120°C) to balance kinetic efficiency and thermal stability of intermediates.

- Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Employ a multi-technique approach:

- Spectroscopy :

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 257.2).

- Elemental Analysis : Verify C, H, N, O percentages to confirm stoichiometry.

Q. What are the stability considerations for storing and handling this compound?

Answer:

- Light Sensitivity : Nitroaromatic compounds degrade under UV light; store in amber vials at –20°C .

- Moisture Control : Use desiccants to prevent hydrolysis of the benzoyl group.

- Safety Protocols : Wear PPE (nitrile gloves, safety goggles) to avoid skin/eye contact, as nitro compounds may irritate mucous membranes .

Advanced Research Questions

Q. How does the nitro group influence the electronic and reactivity profile of this compound in cross-coupling reactions?

Answer: The nitro group acts as a strong electron-withdrawing group (EWG), which:

- Activates the Pyridine Ring : Enhances electrophilicity at C4 and C6 positions, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Directs Metal-Catalyzed Reactions : In Suzuki-Miyaura coupling, the nitro group stabilizes transition states via resonance, improving boronic acid coupling efficiency at specific positions .

- Redox Sensitivity : Nitro groups can be reduced to amines under H₂/Pd-C, enabling post-functionalization strategies .

Q. What computational methods are recommended to predict the reactivity and binding affinity of this compound in drug discovery?

Answer:

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). The nitrobenzoyl moiety may engage in π-π stacking or hydrogen bonding .

- MD Simulations : Assess stability of ligand-target complexes over time; nitro groups may induce conformational changes in protein active sites .

Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

Answer:

- Orthogonal Validation : Combine XRD for absolute stereochemistry with NOESY NMR to confirm spatial proximity of protons .

- Dynamic Effects : Consider tautomerism or rotameric states (e.g., nitro group rotation) that cause spectral discrepancies. Variable-temperature NMR can identify dynamic processes .

- Crystallography : Resolve ambiguous peaks by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Answer:

- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains; nitro groups often enhance activity via redox cycling .

- Cytotoxicity Testing : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction. Compare nitro-containing analogs to non-nitro controls .

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates; nitrobenzoyl groups may act as competitive inhibitors by mimicking natural substrates .

Methodological Considerations

Q. How should researchers design experiments to mitigate decomposition of this compound under reaction conditions?

Answer:

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent base-catalyzed hydrolysis of the benzoyl group.

- Oxygen-Free Environments : Use Schlenk lines or gloveboxes to avoid radical-mediated degradation.

- Stabilizers : Add radical scavengers (e.g., BHT) in free-radical-prone reactions .

Q. What chromatographic techniques are optimal for purifying this compound from complex mixtures?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.